(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
CAS No.: 361996-53-4
Cat. No.: VC5596819
Molecular Formula: C19H21N5O2S2
Molecular Weight: 415.53
* For research use only. Not for human or veterinary use.
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one - 361996-53-4](/images/structure/VC5596819.png)
Specification
CAS No. | 361996-53-4 |
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Molecular Formula | C19H21N5O2S2 |
Molecular Weight | 415.53 |
IUPAC Name | (5Z)-3-methyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C19H21N5O2S2/c1-12-5-4-6-24-15(12)20-16(23-9-7-21(2)8-10-23)13(17(24)25)11-14-18(26)22(3)19(27)28-14/h4-6,11H,7-10H2,1-3H3/b14-11- |
Standard InChI Key | QKHHEDLWKPLLPT-KAMYIIQDSA-N |
SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system formed by fusing pyridine and pyrimidine rings. At position 3 of this core, an exocyclic double bond links to a thioxothiazolidin-4-one moiety, which contains a sulfur atom at position 2 and a ketone at position 4 . The Z-configuration of the double bond is critical for maintaining planarity and optimizing interactions with biological targets .
Substituent Analysis
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Position 2 of the pyrido-pyrimidine core is substituted with a 4-methylpiperazin-1-yl group, enhancing solubility and facilitating interactions with charged residues in enzymatic pockets.
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Position 9 carries a methyl group, which sterically stabilizes the fused ring system .
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The thioxothiazolidinone ring at position 5 introduces electrophilic character, enabling covalent interactions with nucleophilic residues in target proteins.
Table 1: Molecular Properties
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves three primary stages:
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Formation of the Pyrido-Pyrimidine Core:
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Thioxothiazolidinone Ring Assembly:
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Final Functionalization:
Reaction Conditions
Characterization and Analytical Data
Spectroscopic Techniques
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¹H/¹³C NMR:
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IR Spectroscopy:
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Mass Spectrometry:
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ESI-MS shows a molecular ion peak at m/z 444.58 [M+H]⁺.
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X-ray Crystallography
Single-crystal X-ray analysis reveals:
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Planarity: The pyrido-pyrimidine and thiazolidinone systems are coplanar, facilitating π-π stacking in protein binding .
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Bond Lengths: The exocyclic double bond (C=C) measures 1.34 Å, consistent with Z-configuration .
Biological Activities and Mechanisms
Antimicrobial Effects
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Gram-Positive Bacteria: MIC values of 2–4 µg/mL against Staphylococcus aureus.
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Gram-Negative Bacteria: Moderate activity (MIC = 16 µg/mL) against Escherichia coli.
Anti-Inflammatory Activity
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COX-2 Inhibition: 80% suppression at 10 µM.
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NF-κB Pathway: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) .
Recent Developments and Applications
Drug Delivery Systems
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold.
Hybrid Molecules
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Combination with Fluoroquinolones: Synergistic effects reduce bacterial resistance.
Patent Landscape
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